The synthesis of Empesertib involves several key steps and reagents. A notable synthetic route includes the following:
This method highlights the importance of controlling reaction conditions to achieve high yields and purity.
Empesertib has a complex molecular structure characterized by its molecular formula . The InChIKey for Empesertib is NRJKIOCCERLIDG-GOSISDBHSA-N. The structure features several functional groups that contribute to its biological activity:
Empesertib can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Empesertib functions primarily as an inhibitor of Mps1 kinase. Its mechanism of action includes:
Empesertib exhibits several notable physical and chemical properties:
Empesertib has been primarily explored for its applications in oncology:
Monopolar Spindle 1/Threonine Tyrosine Kinase kinase represents a serine/threonine kinase that functions as the core regulatory component of the spindle assembly checkpoint, an essential surveillance mechanism ensuring accurate chromosome segregation during mitosis. This kinase is evolutionarily conserved from yeast to humans and serves as the primary activator of the mitotic checkpoint complex, which delays anaphase onset until all chromosomes achieve proper bipolar attachment to spindle microtubules [4] [5]. In malignant contexts, Monopolar Spindle 1/Threonine Tyrosine Kinase exhibits significant overexpression across diverse cancer types, with particularly elevated expression observed in basal-like breast carcinoma, where it correlates strongly with early locoregional recurrence following radiation therapy. Genomic analyses across multiple independent datasets consistently identify Monopolar Spindle 1/Threonine Tyrosine Kinase as the top-ranked gene associated with radiation resistance, demonstrating an average log2 fold change of 1.73 across basal-like breast carcinoma specimens [1]. This overexpression pattern positions Monopolar Spindle 1/Threonine Tyrosine Kinase as a compelling therapeutic target in oncology, particularly for malignancies exhibiting chromosomal instability.
Empesertib (BAY 1161909) achieves exceptional target specificity through optimized interactions with the adenosine triphosphate-binding pocket of Monopolar Spindle 1/Threonine Tyrosine Kinase. The compound's molecular architecture exploits unique structural features within the kinase domain, including specific hydrophobic pockets and hydrogen-bonding networks that are less conserved in other kinases. This precise molecular complementarity enables Empesertib to selectively occupy the catalytic cleft, thereby competitively excluding adenosine triphosphate binding while minimizing off-target interactions with structurally related kinases. The high-resolution crystallographic analyses reveal that Empesertib induces conformational constraints within the activation loop, stabilizing an inactive kinase conformation that further impedes catalytic activity. This structural specificity is clinically significant as it theoretically reduces adverse effects associated with off-target kinase inhibition while maintaining potent anti-mitotic activity in malignant cells that exhibit Monopolar Spindle 1/Threonine Tyrosine Kinase overexpression [1] [4].
Empesertib demonstrates exceptional biochemical potency against Monopolar Spindle 1/Threonine Tyrosine Kinase, with half-maximal inhibitory concentration values consistently measured below 1 nanomolar in enzymatic assays [4]. This sub-nanomolar inhibition threshold signifies that Empesertib effectively suppresses Monopolar Spindle 1/Threonine Tyrosine Kinase activity at extremely low concentrations, reflecting optimized binding kinetics and sustained target engagement. The inhibition kinetics follow a time-dependent pattern consistent with tight-binding inhibitors, characterized by prolonged dissociation half-times that enable sustained target suppression even after drug clearance. Such potent enzymatic inhibition translates to functional abrogation of Monopolar Spindle 1/Threonine Tyrosine Kinase within cellular contexts, where Empesertib treatment rapidly diminishes autophosphorylation at activation loop residues (e.g., Threonine 676), a biochemical indicator of kinase inactivation. The pharmacodynamic efficiency is evidenced by near-complete suppression of Monopolar Spindle 1/Threonine Tyrosine Kinase autophosphorylation within 30 minutes of drug exposure across multiple cancer cell models, establishing a direct correlation between enzymatic inhibition and downstream biological effects [1] [9].
Table 1: Biochemical and Cellular Inhibition Parameters of Empesertib
Parameter | Value | Experimental Context |
---|---|---|
Monopolar Spindle 1/Threonine Tyrosine Kinase IC50 | <1 nM | Purified kinase enzymatic assay |
Cellular EC50 (phospho-Monopolar Spindle 1/Threonine Tyrosine Kinase suppression) | 5-10 nM | Triple-negative breast cancer cell lines |
Duration of Target Suppression | >24 hours | After 1-hour drug exposure |
Selectivity Index (vs. other kinases) | >1000-fold | Kinome-wide profiling |
Monopolar Spindle 1/Threonine Tyrosine Kinase performs a master regulatory function within the spindle assembly checkpoint signaling cascade. During normal mitosis, Monopolar Spindle 1/Threonine Tyrosine Kinase localizes to unattached kinetochores where it undergoes autophosphorylation and subsequently recruits other checkpoint components, including Mitotic Arrest Deficient 1, Mitotic Arrest Deficient 2, and Budding Uninhibited by Benzimidazole Related 1, to form the mitotic checkpoint complex [4] [5]. This complex inhibits the anaphase-promoting complex/cyclosome, thereby preventing premature sister chromatid separation until all chromosomes establish proper bipolar attachments. In cancer cells, pharmacological inhibition by Empesertib disrupts this surveillance mechanism through multiple mechanisms: (1) preventing Monopolar Spindle 1/Threonine Tyrosine Kinase autophosphorylation and subsequent kinetochore localization, (2) impairing recruitment of downstream checkpoint proteins to unattached kinetochores, and (3) accelerating mitotic checkpoint complex disassembly. Consequently, Empesertib-treated cells experience premature anaphase-promoting complex/cyclosome activation and forced anaphase entry despite the presence of erroneous kinetochore-microtubule attachments. This checkpoint abrogation represents the initiating event in Empesertib's mechanism of action, driving cancer cells into catastrophic mitotic division characterized by extensive chromosomal mis-segregation [1] [4] [10].
Empesertib-induced Monopolar Spindle 1/Threonine Tyrosine Kinase inhibition provokes profound defects in chromosomal segregation mechanics through two primary mechanisms: exacerbating erroneous kinetochore-microtubule attachments and compromising error correction pathways. By abrogating the spindle assembly checkpoint, Empesertib permits progression through mitosis with persistent merotelic attachments (single kinetochores attached to microtubules from both spindle poles) and syntelic attachments (sister kinetochores attached to the same spindle pole). These aberrant configurations escape normal correction mechanisms that require Aurora B kinase-mediated detachment of improper microtubule connections [5]. Live-cell imaging studies demonstrate that Empesertib-treated cancer cells exhibit accelerated transit through prometaphase and metaphase, bypassing the critical period required for attachment error correction. Consequently, anaphase chromosomes display lagging chromatids and chromatin bridges, morphological indicators of faulty segregation. Quantitative analysis reveals a 5-7 fold increase in segregation errors per cell division following Empesertib exposure compared to vehicle-treated controls. These segregation defects manifest as whole-chromosome gains and losses (aneuploidy) and structural chromosomal abnormalities, establishing a direct causal relationship between Monopolar Spindle 1/Threonine Tyrosine Kinase inhibition and genomic instability within malignant cell populations [1] [5] [8].
The genomic chaos resulting from Empesertib-induced chromosomal mis-segregation triggers two distinct cell fate pathways: delayed apoptosis via the intrinsic pathway and immediate mitotic catastrophe. Cells that survive initial mitotic division with extensive aneuploidy exhibit progressive genomic instability that activates the DNA damage response network. Within 48-72 hours post-treatment, these cells demonstrate phosphorylation of histone H2AX (γH2AX) foci formation, indicative of replication stress and double-strand break accumulation. This DNA damage response activates p53 signaling in competent cells, upregulating pro-apoptotic B-cell lymphoma 2 family proteins including B-cell lymphoma 2 associated X protein and phorbol-12-myristate-13-acetate-acetate-induced protein 1, which permeabilize mitochondrial membranes and initiate caspase activation cascades [3] [9]. Biochemical analyses confirm cleavage of caspase-3 and poly adenosine diphosphate ribose polymerase within 72 hours of Empesertib exposure, confirming apoptotic execution. Alternatively, cells experiencing extreme chromosome mis-segregation during initial mitosis undergo immediate demise through mitotic catastrophe, characterized by micronucleation, multinucleation, and activation of caspase-2 prior to nuclear envelope breakdown. Importantly, the apoptotic response is significantly potentiated in cells with pre-existing chromosomal instability, suggesting synthetic lethality between Empesertib and baseline aneuploidy in malignant cells [1] [9].
Table 2: Cellular Consequences of Empesertib-Induced Genomic Instability
Cellular Outcome | Key Molecular Events | Time Course |
---|---|---|
Mitotic Catastrophe | Caspase-2 activation, Micronucleus formation, Loss of membrane integrity | 24-48 hours |
Delayed Apoptosis | γH2AX accumulation, p53 phosphorylation, Caspase-3 activation, Poly adenosine diphosphate ribose polymerase cleavage | 48-96 hours |
Senescence | Senescence-associated β-galactosidase expression, p21 upregulation | >96 hours |
Adaptive Aneuploidy | Continued proliferation with heterogeneous chromosome content | >72 hours |
Empesertib further amplifies proteotoxic and energetic stress in aneuploid cells through dual inhibition of phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin and mitogen-activated protein kinase signaling pathways. This metabolic dysregulation limits cellular adaptation to aneuploidy-induced stress, creating synergistic lethality when combined with energy stress-inducing agents. Transcriptomic analyses reveal that Empesertib downregulates genes involved in homologous recombination repair (including Rad51), thereby compromising an essential DNA repair pathway in cancer cells attempting to manage replication stress associated with karyotypic abnormalities. This homologous recombination deficiency creates a molecular vulnerability that can be exploited through combination regimens with poly adenosine diphosphate ribose polymerase inhibitors or radiation therapy, particularly in basal-like breast carcinoma models where Monopolar Spindle 1/Threonine Tyrosine Kinase overexpression predicts radiation resistance [1] [9]. The compound's ability to simultaneously disrupt mitotic fidelity, impair DNA damage repair, and amplify proteostasis stress establishes a multi-modal mechanism for eliminating genomically unstable cancer cells.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7